2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide
Overview
Description
2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide is a chemical compound with the molecular formula C20H15F2N3O2S. It is known for its unique structure, which includes a naphthylmethyl group attached to a pyrazole ring, and two fluorine atoms substituted at the 2 and 5 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent attachment of the naphthylmethyl group. The fluorine atoms are introduced through electrophilic aromatic substitution reactions. The final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The naphthylmethyl group contributes to its hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-[1-(1-phenylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide
- 2,5-difluoro-N-[1-(1-methyl)-1H-pyrazol-3-yl]benzenesulfonamide
- 2,5-difluoro-N-[1-(1-ethyl)-1H-pyrazol-3-yl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide stands out due to its naphthylmethyl group, which enhances its hydrophobic interactions and binding affinity. The presence of two fluorine atoms also contributes to its unique chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-difluoro-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c21-16-8-9-18(22)19(12-16)28(26,27)24-20-10-11-25(23-20)13-15-6-3-5-14-4-1-2-7-17(14)15/h1-12H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOVFAPCDKPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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